molecular formula O4V2 B8256292 1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide

1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide

Cat. No.: B8256292
M. Wt: 165.881 g/mol
InChI Key: TXPDKHYKECNNNH-UHFFFAOYSA-N
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Description

1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of vanadium atoms within a cyclic framework, which imparts distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide typically involves the reaction of vanadium precursors with organic ligands under controlled conditions. One common method includes the use of vanadium pentoxide and organic diols, which react to form the desired cyclic structure. The reaction is often carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the cyclic compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar vanadium precursors and organic ligands. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state vanadium compounds.

    Reduction: Reduction reactions can convert the vanadium atoms to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often use organic solvents and may require catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions can produce vanadium(III) or vanadium(II) complexes.

Scientific Research Applications

1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to its unique redox properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is utilized in the development of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism by which 1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide exerts its effects involves its ability to undergo redox reactions. The vanadium atoms within the compound can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and potential biological activities. The compound may interact with molecular targets such as enzymes and cellular components, modulating their activity through redox mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane: Similar in structure but without the dioxide functionality.

    Vanadium Pentoxide: A common vanadium compound with different chemical properties.

    Vanadyl Acetylacetonate: Another vanadium-based compound used in catalysis.

Uniqueness

1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide is unique due to its cyclic structure incorporating vanadium atoms and its ability to participate in diverse chemical reactions. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,3-dioxa-2λ4,4λ4-divanadacyclobutane 2,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4O.2V
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPDKHYKECNNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[V]1O[V](=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O4V2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.881 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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